5-Bromo-3-chloro-2-cyclopropylpyridine
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Overview
Description
5-Bromo-3-chloro-2-cyclopropylpyridine is an organic compound with the molecular formula C8H7BrClN. It belongs to the class of halogenated pyridines, which are known for their diverse applications in organic synthesis and medicinal chemistry. The presence of both bromine and chlorine atoms in the pyridine ring makes this compound a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-2-cyclopropylpyridine typically involves the halogenation of cyclopropylpyridine derivatives. One common method is the bromination of 3-chloro-2-cyclopropylpyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-chloro-2-cyclopropylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are employed in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products Formed
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Coupling Products:
Oxidation Products: Pyridine N-oxides and other oxidized derivatives.
Scientific Research Applications
5-Bromo-3-chloro-2-cyclopropylpyridine has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloro-2-cyclopropylpyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-cyclopropylpyridine: Lacks the chlorine atom, which may affect its reactivity and applications.
3-Chloro-2-cyclopropylpyridine: Lacks the bromine atom, leading to different chemical properties and uses.
5-Bromo-3-chloro-2-methylpyridine: Contains a methyl group instead of a cyclopropyl group, resulting in different steric and electronic effects.
Uniqueness
5-Bromo-3-chloro-2-cyclopropylpyridine is unique due to the presence of both bromine and chlorine atoms, which provide a balance of reactivity and stability. The cyclopropyl group adds steric hindrance, influencing the compound’s chemical behavior and making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
5-bromo-3-chloro-2-cyclopropylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClN/c9-6-3-7(10)8(11-4-6)5-1-2-5/h3-5H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTGUSRMOWXKII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(C=N2)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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